Sodium 2-(2-butoxyethoxy)ethyl sulphate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
22031-09-0 |
|---|---|
Molecular Formula |
C8H17NaO6S |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
sodium;2-(2-butoxyethoxy)ethyl sulfate |
InChI |
InChI=1S/C8H18O6S.Na/c1-2-3-4-12-5-6-13-7-8-14-15(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
VCQUBIADUKYFHY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthesis and Reaction Mechanism Elucidation
Synthetic Methodologies for Sodium 2-(2-butoxyethoxy)ethyl sulphate
The synthesis of this compound is primarily achieved through a two-stage process: the ethoxylation of a precursor alcohol followed by sulfation of the resulting ethoxylate.
The initial step in the synthesis is the ethoxylation of 2-butoxyethanol (B58217). youtube.com This reaction involves the addition of ethylene (B1197577) oxide to 2-butoxyethanol, typically in the presence of a catalyst. The general reaction is as follows:
C₄H₉OCH₂CH₂OH + C₂H₄O → C₄H₉O(CH₂CH₂)₂OH
This process is highly exothermic, with a heat of reaction (ΔH) of approximately -92 kJ/mol for each mole of ethylene oxide reacted, necessitating careful temperature control to prevent thermal runaway. wikipedia.org The reaction is typically carried out at temperatures around 180°C and pressures of 1-2 bar. wikipedia.org The product of this step is 2-(2-butoxyethoxy)ethanol (B94605), also known as butyl diglycol or butyl carbitol. nist.govspectrumchemical.comwikipedia.org
The ethoxylation process does not yield a single product but rather a mixture of oligomers with varying numbers of ethylene oxide units. The control over the distribution of these oligomers is a critical aspect of the synthesis.
The second stage involves the sulfation of the 2-(2-butoxyethoxy)ethanol intermediate. This converts the alcohol ethoxylate into a half ester of sulfuric acid. wikipedia.org Common sulfating agents include sulfur trioxide (SO₃) and chlorosulfonic acid (HSO₃Cl). intratec.uselchemy.com
The reaction with sulfur trioxide is widely used in industrial settings and proceeds as follows:
C₄H₉O(CH₂CH₂)₂OH + SO₃ → C₄H₉O(CH₂CH₂)₂OSO₃H
The resulting 2-(2-butoxyethoxy)ethyl hydrogen sulfate (B86663) is then neutralized with a base, typically sodium hydroxide (B78521) (NaOH), to produce the final product, this compound, and water. elchemy.comyoutube.com
C₄H₉O(CH₂CH₂)₂OSO₃H + NaOH → C₄H₉O(CH₂CH₂)₂OSO₃Na + H₂O
This neutralization step is crucial for obtaining the salt form of the surfactant. elchemy.com
Catalysts play a pivotal role in both the ethoxylation and sulfation stages, influencing reaction rates and product distribution. acs.orgnih.govresearchgate.net
Ethoxylation Catalysts:
Basic Catalysts: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most common catalysts for industrial ethoxylation. wikipedia.orgcore.ac.uk They lead to a broad distribution of ethoxylate oligomers. acs.orgnih.gov
Acidic Catalysts: Lewis acids such as BF₃ and SbCl₄ can also be used. acs.orgresearchgate.net These catalysts tend to produce a narrower molecular weight distribution but may also lead to the formation of more byproducts. acs.orgnih.gov
Advanced Catalysts: Double Metal Cyanide (DMC) catalysts have been developed to produce alcohol ethoxylates with a narrower oligomer distribution and reduced levels of impurities like polyethylene (B3416737) glycol (PEG). google.com Other heterogeneous catalysts, such as mercarbide, have also been studied for their ability to produce narrow-range ethoxylates. core.ac.uk
Sulfation Catalysts: While the sulfation reaction itself with agents like SO₃ doesn't always require a catalyst, the industrial production of SO₃ often utilizes a vanadium oxide catalyst to convert SO₂ to SO₃ in a falling film reactor. shell.com
| Reaction Stage | Catalyst Type | Examples | Effect on Product |
| Ethoxylation | Basic | KOH, NaOH | Broad oligomer distribution |
| Ethoxylation | Acidic | BF₃, SbCl₄ | Narrower oligomer distribution, more byproducts |
| Ethoxylation | Advanced | Double Metal Cyanide (DMC) | Narrow oligomer distribution, fewer impurities |
| Sulfation (SO₃ production) | Heterogeneous | Vanadium Oxide | Facilitates conversion of SO₂ to SO₃ |
Precursor Chemistry and Derivatization Strategies
The primary precursor for the synthesis of this compound is 2-butoxyethanol. youtube.com This organic compound is a butyl ether of ethylene glycol and is a colorless liquid with a sweet, ether-like odor. youtube.com It is produced through the ethoxylation of butanol with ethylene oxide or the etherification of butanol with 2-chloroethanol. youtube.com
The key functional group in the precursor for the subsequent reaction steps is the terminal hydroxyl (-OH) group, which is the site for both ethoxylation and sulfation.
Derivatization Strategies: Derivatization techniques are primarily employed for the analytical characterization of the final product and related compounds. For instance, in the analysis of alkyl ether sulfates, derivatization is often necessary to make the molecules amenable to detection methods like HPLC-UV. researchgate.net This can involve breaking the sulfate ester bond and reacting the molecule with reagents like 2-furoyl chloride or phthalic anhydride. researchgate.net For trace analysis of related impurities, derivatization with agents like trimethylamine (B31210) can be used to form quaternary ammonium (B1175870) products that are detectable by LC/MS. nih.govresearchgate.net
Investigation of Reaction Kinetics and Thermodynamics in Synthesis
Reaction Kinetics: The kinetics of ethoxylation reactions are complex and depend on the catalyst used. researchgate.netacs.org For base-catalyzed ethoxylation, the reaction rate is influenced by the concentration of the catalyst. acs.org The reaction proceeds through a stepwise addition of ethylene oxide, and the reactivity of the growing ethoxylate chain can change as more ethylene oxide units are added. wikipedia.org The initial reaction of the alcohol with ethylene oxide can be slower (an induction period) than the subsequent additions to the growing polymer chain. youtube.com
Kinetic models have been developed to describe the ethoxylation of fatty alcohols, and these can be adapted to understand the synthesis of 2-(2-butoxyethoxy)ethanol. researchgate.net The rate of ethoxylation can be influenced by factors such as temperature, pressure, and the nature of the catalyst. youtube.com
Thermodynamics: The ethoxylation reaction is a highly exothermic process. wikipedia.org The thermodynamics of the sulfation step are also an important consideration. The study of the thermodynamic properties of fatty-alcohol ethoxylates, such as the Gibbs free energy, enthalpy, and entropy of micellization and adsorption, provides insight into their behavior as surfactants. ugr.esresearchgate.net The micellization entropy, for example, has been found to increase with the degree of ethoxylation. ugr.esresearchgate.net
| Thermodynamic Parameter | Process | Significance |
| Enthalpy of Reaction (ΔH) | Ethoxylation | Highly exothermic, requires careful heat management |
| Gibbs Free Energy (ΔG) | Micellization | Indicates the spontaneity of micelle formation |
| Enthalpy of Micellization (ΔH_mic) | Micellization | Heat change associated with micelle formation |
| Entropy of Micellization (ΔS_mic) | Micellization | Change in randomness during micelle formation |
Analysis of Side Products and Impurity Formation Mechanisms
Several side products and impurities can be formed during the synthesis of this compound.
Polyethylene Glycol (PEG): PEG can be formed during the ethoxylation step, particularly when traces of water are present in the reaction mixture. google.com Basic catalysts generally produce less PEG than acidic catalysts. acs.org The use of DMC catalysts can significantly reduce the amount of PEG formed. google.com
1,4-Dioxane (B91453): This is a significant impurity that can be generated during the sulfation step. wikipedia.orggoogle.com It is formed through the acid-catalyzed cyclization of two ethoxy units. The presence of water, PEG, and high mole ethoxylated alcohols can contribute to higher levels of 1,4-dioxane. google.com The use of a DMC-catalyzed ethoxylated feedstock can lead to a reduction in 1,4-dioxane formation. google.com
Unreacted Precursors: The final product may contain unreacted 2-butoxyethanol and 2-(2-butoxyethoxy)ethanol. The amount of unreacted alcohol is influenced by the catalyst and reaction conditions. researchgate.net
Oligomer Distribution: As mentioned earlier, the ethoxylation process results in a mixture of molecules with different numbers of ethoxy groups. This distribution affects the properties of the final product. acs.orgresearchgate.net
Chemical Transformation Pathways and Environmental Reactivity
Hydrolytic Degradation of the Sulfate (B86663) Ester Linkage
Hydrolysis represents a primary degradation pathway for many organic sulfates in aqueous environments. This process involves the cleavage of the sulfate ester bond, leading to the formation of an alcohol and inorganic sulfate.
Further research is required to establish a quantitative relationship between pH and the hydrolysis rate constant for Sodium 2-(2-butoxyethoxy)ethyl sulphate to accurately predict its persistence in various aquatic environments.
The hydrolytic cleavage of the sulfate ester linkage in this compound is expected to yield two primary byproducts:
2-(2-Butoxyethoxy)ethanol (B94605): This is the alcohol moiety of the parent molecule.
Sodium bisulfate (NaHSO₄) or Sodium sulfate (Na₂SO₄): Depending on the pH of the solution, the released sulfate group will exist as either bisulfate or sulfate ions.
The identification of these byproducts is crucial for understanding the complete degradation pathway and for assessing the potential environmental impact of the transformation products.
Photochemical Transformation Mechanisms
In addition to hydrolysis, this compound can undergo transformation upon exposure to sunlight. Photochemical degradation can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species.
Direct photolysis involves the absorption of a photon by the molecule, leading to an excited state that can then undergo various chemical reactions, including bond cleavage. The efficiency of this process is quantified by the quantum yield, which is the number of molecules transformed per photon absorbed.
Currently, specific data on the direct photolysis pathways and quantum yields for this compound are not extensively documented in publicly accessible literature. To determine the environmental significance of this pathway, experimental studies would be needed to measure the molar absorption coefficient and the quantum yield of the compound under environmentally relevant light conditions.
In natural waters, the presence of dissolved organic matter and other sensitizers can lead to the formation of highly reactive transient species upon irradiation with sunlight. Among these, the hydroxyl radical (•OH) is one of the most potent oxidants and plays a significant role in the degradation of many organic pollutants.
The rate of indirect photodegradation of this compound would depend on the steady-state concentration of hydroxyl radicals in the water body and the second-order rate constant for the reaction between the compound and •OH. It is anticipated that the hydroxyl radical would readily attack the organic structure of the molecule, likely at the C-H bonds of the alkyl and ethoxy groups, initiating a cascade of oxidative reactions.
The products of photochemical transformation are expected to be more complex than those of hydrolysis. The reaction with hydroxyl radicals can lead to the formation of a variety of smaller, more oxidized molecules. Potential phototransformation products could include aldehydes, carboxylic acids, and shorter-chain glycol ethers, resulting from the cleavage of C-C and C-O bonds within the parent molecule.
Detailed laboratory studies employing advanced analytical techniques such as mass spectrometry would be necessary to identify and quantify the full range of phototransformation products, which is essential for a comprehensive environmental risk assessment.
Oxidative Degradation Processes
In the environment, chemical degradation of this compound can be initiated by powerful oxidants. These processes are critical in abiotic degradation pathways, particularly in atmospheric aerosols, sunlit surface waters, and during water treatment using advanced oxidation processes (AOPs). The primary targets for oxidative attack are the C-H bonds of the alkyl and ethoxylate chains.
Environmental oxidants such as ozone (O₃), hydrogen peroxide (H₂O₂), and the highly reactive radicals they generate—hydroxyl radical (•OH) and sulphate radical (SO₄•⁻)—are the principal agents of oxidative degradation. While ozone itself can react with certain functional groups, its primary role in the degradation of saturated compounds like alkyl ether sulphates is often as a precursor to more potent radicals.
Advanced Oxidation Processes (AOPs), which are used in water treatment and can also occur naturally, significantly accelerate the degradation of recalcitrant organic compounds. Processes like the reaction of ozone with hydrogen peroxide (Peroxone process) or peroxymonosulphate (O₃/PMS) are particularly effective. nih.govnih.gov These reactions generate a high flux of hydroxyl and sulphate radicals. nih.govnih.gov
Hydroxyl Radical (•OH): This is a highly reactive and non-selective oxidant that can rapidly attack the organic structure of this compound. The reaction proceeds primarily through hydrogen abstraction from the C-H bonds along the butoxy and ethoxy groups.
Sulphate Radical (SO₄•⁻): This is another powerful oxidant, often generated from persulphate activation. It also reacts with saturated organic compounds primarily via hydrogen abstraction. acs.org Studies on similar compounds show that the electron-withdrawing nature of the sulphate functional group can slightly reduce the reactivity at adjacent carbon atoms. acs.org
Ozone (O₃): Direct reaction of ozone with the ether linkages is possible. Research has shown that ozone can oxidatively cleave acetal (B89532) functionalities, which are structurally related to ethers, to form esters. cdnsciencepub.com This suggests a potential pathway for the initial breakdown of the polyether chain.
The VUV/O₃ process is another AOP where vacuum ultraviolet irradiation of ozone and water generates •OH radicals, which have been shown to effectively degrade anionic surfactants. nih.gov
The degradation of this compound by strong oxidants like •OH and SO₄•⁻ proceeds through a free-radical chain reaction mechanism.
Initiation by Hydrogen Abstraction: The process begins when a radical oxidant (X•, such as •OH or SO₄•⁻) abstracts a hydrogen atom from the alkyl or ethoxylate chain, forming a carbon-centered radical (•C). The most likely sites of attack are the methylene (B1212753) (-CH₂-) groups, particularly those adjacent to the ether oxygen atoms, which can stabilize the resulting radical.
Radical Propagation: The carbon-centered radical reacts rapidly with dissolved molecular oxygen (O₂) to form a peroxyl radical (-COO•). This peroxyl radical can then participate in further reactions, such as abstracting a hydrogen from another molecule, propagating the chain reaction.
Chain Cleavage: The degradation pathway ultimately leads to the cleavage of C-C and C-O bonds. This fragmentation breaks the parent molecule down into smaller, more oxidized intermediates. For example, the attack on the ethoxy chain can lead to the formation of aldehydes, carboxylic acids, and shorter-chain glycol ethers. The oxidation of the terminal butyl group can lead to the formation of butanals and butanoic acids.
Anaerobic and Aerobic Biotransformation Mechanisms
Biotransformation by microorganisms is the primary route for the environmental degradation of this compound. As a member of the alkyl ether sulphate (AES) class of surfactants, it is readily biodegradable under both aerobic and anaerobic conditions. daltosur.compolymerchem.org
The biodegradation of AES typically proceeds through one of two initial pathways, which may occur simultaneously. ub.ac.idnih.gov
Pathway 1: Sulphate Ester Cleavage: The most common initial step is the enzymatic hydrolysis of the sulphate ester bond by an alkylsulphatase enzyme. This cleavage releases the inorganic sulphate ion (SO₄²⁻) and the corresponding alcohol, 2-(2-butoxyethoxy)ethanol . ub.ac.idnih.gov
Pathway 2: Ether Cleavage: An alternative initial attack involves the cleavage of the ether linkages within the ethoxylate chain. ub.ac.idnih.gov
Following the initial cleavage, the resulting intermediates are further metabolized. In the case of Pathway 1, the degradation of the resulting alcohol, 2-(2-butoxyethoxy)ethanol, proceeds in a manner similar to that of 2-butoxyethanol (B58217) (2-BE). nih.gov This involves:
Oxidation of the terminal alcohol group to an aldehyde, then to a carboxylic acid, forming 2-(2-butoxyethoxy)acetic acid (BEEA) .
Subsequent cleavage of the ether bond in BEEA, yielding glyoxylate and n-butanol .
The n-butanol is then oxidized to butanoic acid and further metabolized into the central microbial metabolism. nih.gov
Under anaerobic conditions , AES are also biodegradable, although the process may be slower than in aerobic environments. nih.govresearchgate.net Degradation can occur under denitrifying (anoxic) or sulphate-reducing conditions. nih.govnih.gov Studies on SLES, a similar compound, under anoxic conditions show that both ester and ether cleavage mechanisms are employed. nih.govnih.gov The ultimate end products in anaerobic environments are methane (B114726) (CH₄), carbon dioxide (CO₂), and hydrogen sulphide (H₂S) if sulphate reduction occurs.
The following table summarizes the key intermediates identified in the biodegradation of alkyl ether sulphates and their precursors.
| Intermediate Compound | Precursor/Pathway | Reference |
|---|---|---|
| 2-(2-Butoxyethoxy)ethanol | Initial hydrolysis of sulphate ester | ub.ac.idnih.gov |
| 2-(2-Butoxyethoxy)acetic acid | Oxidation of 2-(2-butoxyethoxy)ethanol | nih.gov |
| n-Butanol | Ether cleavage of 2-(2-butoxyethoxy)acetic acid | nih.gov |
| Glyoxylate | Ether cleavage of 2-(2-butoxyethoxy)acetic acid | nih.gov |
| Butanoic acid | Oxidation of n-butanol | nih.gov |
| Inorganic Sulphate (SO₄²⁻) | Initial hydrolysis of sulphate ester | nih.gov |
The biodegradation of alkyl ether sulphates is not performed by a single microbial species but by diverse microbial consortia. Several bacterial genera have been consistently identified as effective degraders of SLES and other surfactants in wastewater, activated sludge, and soil. nih.govub.ac.id
Key bacterial genera include:
Pseudomonas : Frequently cited as a dominant genus in SLES degradation, with species like P. stutzeri and P. nitroreducens capable of degradation under anoxic conditions. ub.ac.idnih.govnih.gov
Acinetobacter : Often found in consortia that degrade surfactants, such as Acinetobacter calcoaceticus. nih.gov
Klebsiella : Klebsiella oxytoca is another member of effective degrading consortia. nih.gov
Serratia : Serratia odorifera has been identified in bacterial co-cultures that metabolize SLES. nih.gov
Comamonas and Alicycliphilus : These genera were found in enrichments using SLES as a carbon source under nitrate-reducing conditions. nih.govnih.gov
The key enzymes initiating the biodegradation are alkylsulphatases (sulfatases, EC 3.1.6.-). These enzymes catalyze the hydrolysis of the sulphate ester bond. There are different classes of sulfatases with varying mechanisms and specificities. nih.govnih.govexpasy.org
Class I and III Sulfatases: These enzymes hydrolyze the sulphate ester to yield an alcohol and inorganic sulphate. nih.gov Class I enzymes attack the sulfur center (S-O bond cleavage), while Class III enzymes attack the carbon center (C-O bond cleavage). nih.govnih.gov
Class II Sulfatases: These are dioxygenases that oxidize the carbon adjacent to the sulphate ester, leading to an unstable intermediate that collapses to release an aldehyde and sulphate. expasy.org
The presence of esterase enzymes in Gamma-Proteobacteria, the class to which many of the identified genera belong, is crucial for breaking the SLES ester bond. nih.gov
| Microbial Genus/Species | Degradation Condition | Key Enzyme Family | Reference |
|---|---|---|---|
| Pseudomonas spp. (e.g., P. nitroreducens) | Aerobic / Anoxic (Denitrifying) | Alkylsulfatase / Esterase | ub.ac.idnih.govnih.gov |
| Acinetobacter calcoaceticus | Aerobic | Esterase | nih.gov |
| Klebsiella oxytoca | Aerobic | Esterase | nih.gov |
| Serratia odorifera | Aerobic | Esterase | nih.gov |
| Comamonas spp. | Anoxic (Denitrifying) | Esterase | nih.govnih.gov |
The rate of biodegradation of this compound is influenced by numerous factors, including the microbial population, temperature, pH, oxygen availability, and the concentration of the surfactant itself. Kinetic studies on the closely related SLES provide valuable insights.
Reaction Order: The biodegradation of SLES in soil and water often follows first-order kinetics , where the rate of degradation is proportional to the concentration of the surfactant. nih.govresearchgate.net
Half-Life (DT₅₀): The half-life of SLES in environmental media can vary significantly. In soil contaminated with foaming agents used in tunnel excavation, SLES half-lives (DT₅₀) ranged from 8 to 46 days, depending on the initial concentration and soil characteristics. nih.gov Bioaugmentation with a specialized bacterial consortium dramatically reduced the DT₅₀ from 6 days to just 1 day. nih.gov In river die-away studies, primary biodegradation of C₁₂ ether sulphates can reach 90-100% within 1 to 5 days. daltosur.com
Degradation Rates: Specific degradation rates have been measured for microbial consortia. One consortium (Acinetobacter and Klebsiella) grown on SLES exhibited a growth rate of 0.26 h⁻¹. nih.gov Another study on nitrate-reducing bacteria found that Pseudomonas strains could degrade 500 mg/L of SLES in under a day, with a doubling time of 5 hours. nih.gov
Environmental Factors: Temperature and pH significantly impact degradation rates. For one bacterial consortium, the optimal temperature for degradation was 30°C, and the optimal pH was 9, though high degradation (89.2%) also occurred at pH 7. ekb.eg For Pseudomonas aeruginosa, optimal conditions for SLES degradation were found to be 30°C and a pH of 7 to 9. ub.ac.id
The following table presents a summary of kinetic data for the biodegradation of alkyl ether sulphates.
| Kinetic Parameter | Value | Environmental Medium / Condition | Surfactant | Reference |
|---|---|---|---|---|
| Half-Life (DT₅₀) | 8 - 46 days | Soil (Natural Attenuation) | SLES | nih.gov |
| Half-Life (DT₅₀) | 1 day | Soil (Bioaugmented) | SLES | nih.gov |
| Primary Biodegradation | 90-100% in 1-5 days | River Water | C₁₂ AES | daltosur.com |
| Degradation Rate | ~98% removal | Lab culture (30°C, pH 7) | SLES | ub.ac.id |
| Specific Growth Rate (µ) | 0.26 h⁻¹ | Lab culture (A-K consortium) | SLES | nih.gov |
| Degradation Time | < 1 day (for 500 mg/L) | Anoxic Lab Culture (Pseudomonas) | SLES | nih.gov |
Adaptation and Resistance of Microbial Communities to Biotransformation
The adaptation of microbial communities to the biotransformation of this compound, an anionic surfactant, is a complex process driven by the selective pressure exerted by the compound on the microbial population. While direct research on this specific molecule is limited, understanding the adaptation and resistance mechanisms can be extrapolated from studies on structurally similar alkyl ether sulphates, such as sodium lauryl ether sulphate (SLES), and other anionic surfactants.
Microbial communities in environments contaminated with surfactants can evolve to efficiently degrade these compounds. This adaptation often involves the development of synergistic microbial consortia, where different species collaborate to achieve complete mineralization of the surfactant molecule. nih.gov The initial breakdown of the ether and sulphate bonds is a critical step, often carried out by specialized microorganisms.
Mechanisms of Microbial Adaptation:
The primary mode of adaptation is the enrichment of microbial populations capable of utilizing the surfactant as a carbon and energy source. This involves the induction or constitutive expression of specific enzymes, such as alkylsulfatases and etherases, which are crucial for the initial steps of biotransformation. nih.gov For instance, the cleavage of the sulphate ester is catalyzed by sulfatases, making the rest of the molecule accessible for further degradation. nih.gov The ether bond cleavage can proceed via oxidative or hydrolytic pathways, often initiated by monooxygenases or hydrolases. acs.org
Studies on SLES have shown that bacterial consortia are more effective at degradation than individual strains. frontiersin.orgresearchgate.net For example, a consortium containing Acinetobacter calcoaceticus and Klebsiella oxytoca demonstrated efficient degradation of SLES. researchgate.net Similarly, a consortium dominated by the genus Pseudomonas was capable of rapidly degrading SLES. frontiersin.org This suggests that a community-level metabolic network is established, where the metabolic products of one species serve as the substrate for another, leading to complete breakdown of the parent compound.
Development of Resistance:
Continuous exposure to sub-lethal concentrations of surfactants can lead to the development of resistance within microbial communities. processcleaningsolutions.com This resistance can manifest through several mechanisms:
Alteration of Cell Membrane: Microorganisms may alter the composition of their cell membranes to reduce the disruptive effects of the surfactant.
Efflux Pumps: Bacteria can develop or upregulate efflux pumps that actively transport the surfactant out of the cell, preventing it from reaching inhibitory intracellular concentrations. nih.gov
Biofilm Formation: The formation of biofilms can provide a protective barrier for the microbial community, reducing their exposure to the toxic effects of the surfactant. mdpi.com
It has been observed that exposure to surfactants can also lead to an increased abundance of antimicrobial resistance genes within a microbial community. nih.gov This co-selection for antibiotic resistance is a significant environmental concern, as the widespread use of surfactants in industrial and domestic products could inadvertently contribute to the proliferation of antibiotic-resistant bacteria. processcleaningsolutions.com
Research Findings on Analogous Compounds:
Research on the biodegradation of similar surfactants provides insights into the potential adaptive and resistance mechanisms relevant to this compound.
| Surfactant | Key Microbial Genera Involved in Degradation | Key Findings on Adaptation and Resistance |
| Sodium Lauryl Ether Sulphate (SLES) | Pseudomonas, Acinetobacter, Klebsiella, Serratia frontiersin.orgresearchgate.net | Degradation is more efficient by microbial consortia. frontiersin.orgresearchgate.net Predictive functional analysis showed the presence of esterase enzymes responsible for degradation. frontiersin.org |
| Sodium Lauryl Sulphate (SLS) | Enterobacter, Bacillus | Consortium of E. gergoviae, E. cloacae, and B. alvei was more effective than individual strains. Exposure can disturb microbial community structure and increase pathogenic bacteria. researchgate.net |
| Linear Alkylbenzene Sulphonate (LAS) | Aeromonas, Pseudomonas, Vibrio, Pantoea, Serratia nih.govresearchgate.netnih.gov | Bacterial consortia show higher biomass production and mineralization rates than pure cultures. nih.govnih.gov Adaptation to high concentrations is possible through reorientation of metabolic pathways. scielo.sa.cr |
These findings underscore the capacity of microbial communities to adapt to the presence of anionic surfactants through the development of specialized consortia and enzymatic capabilities. However, this adaptation can also be accompanied by the emergence of resistance, not only to the surfactant itself but also potentially to other antimicrobial agents. Further research is necessary to specifically elucidate the adaptation and resistance mechanisms of microbial communities to this compound.
Environmental Distribution, Fate, and Transport Mechanisms
Sorption and Desorption to Environmental Matrices (Soil, Sediment, Colloids)
Sorption to solid phases such as soil and sediment is a critical process that dictates the mobility and bioavailability of Sodium 2-(2-butoxyethoxy)ethyl sulphate in the environment. The extent of sorption is a function of the chemical's structure and the properties of the sorbent material.
The kinetics of sorption for organic compounds in soil and sediment are often evaluated using pseudo-first-order and pseudo-second-order models. For many organic pollutants, the pseudo-second-order model provides a better fit, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the sorbent and sorbate.
Table 1: Adsorption Isotherm and Kinetic Models
| Model Type | Description | Applicability to Anionic Surfactants |
|---|---|---|
| Freundlich Isotherm | Empirical model that describes non-ideal and reversible adsorption, not restricted to the formation of a monolayer. It is often used for heterogeneous surfaces. | Frequently used to describe the sorption of anionic surfactants to soil and sediment due to the heterogeneity of environmental sorbents. |
| Langmuir Isotherm | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. | May be applicable under specific conditions, but often less so than the Freundlich model for complex environmental systems. |
| Pseudo-first-order Kinetic Model | Describes the rate of adsorption based on the number of unoccupied sites. | Can be used to model the initial stages of sorption. |
| Pseudo-second-order Kinetic Model | Based on the assumption that the rate-limiting step may be chemical sorption. | Often provides a good description of the entire sorption process for organic pollutants on soil and sediment. |
The sorption of this compound to environmental matrices is significantly influenced by various environmental factors, most notably the organic carbon content of the soil or sediment and the ionic strength of the surrounding water.
Organic Carbon Content: The organic carbon normalized partition coefficient (Koc) is a key parameter used to predict the sorption of organic chemicals to soil and sediment. A higher Koc value indicates a greater tendency for the chemical to adsorb to organic matter. For a related compound, diethylene glycol monolauryl ether sodium sulfate (B86663), an estimated Koc value of 1200 suggests low mobility in soil. nih.gov The sorption of organic compounds generally increases with the organic carbon content of the soil. researchgate.net However, for some compounds, the relationship is not always linear, and the nature of the organic matter can also play a role. sigmaaldrich.com
Ionic Strength: The effect of ionic strength on the sorption of anionic surfactants can be complex. An increase in ionic strength can lead to a compression of the electrical double layer at the surface of the sorbent, which may enhance the adsorption of anionic species by reducing electrostatic repulsion. researchgate.net For instance, studies on glyphosate, another anionic compound, have shown that increased sodium chloride concentrations can lead to higher adsorption on ferrihydrite. henrys-law.org Conversely, very high salt concentrations could potentially lead to "salting out" effects, influencing the compound's solubility and partitioning behavior.
Volatilization Potential and Atmospheric Transport Pathways
The volatilization potential of a chemical from water to the atmosphere is described by its Henry's Law constant. For glycol ethers, the class of compounds to which the parent structure of this compound belongs, volatilization is generally considered to be low to moderate. epa.gov The rate of volatilization is expected to decrease with increasing chain length. epa.gov Due to its ionic nature as a sulfate salt, this compound is expected to have a very low vapor pressure and consequently a low Henry's Law constant, indicating that volatilization from moist soil or water surfaces is not a significant environmental transport pathway. Any atmospheric presence would likely be associated with aerosol-bound particles rather than as a gas.
Table 2: Estimated Physicochemical Properties Relevant to Volatilization
| Property | General Value for Glycol Ether Sulphates | Implication for Environmental Transport |
|---|---|---|
| Vapor Pressure | Low | Limited tendency to enter the gas phase from a pure state. |
| Henry's Law Constant | Low (estimated) | Low potential for volatilization from water to air. |
Aquatic Mobility and Dispersion
The behavior of this compound in aquatic systems is largely dictated by its high water solubility and its potential to sorb to suspended solids and sediments.
The partitioning of this compound between water and other environmental compartments, such as sediment and biota, is a key determinant of its environmental concentration and potential effects.
Water-Sediment Partitioning: The partitioning between the water column and bottom sediments is described by the sediment-water partition coefficient (Kd). This coefficient is influenced by the organic carbon content of the sediment and the physicochemical properties of the compound. nih.gov For anionic surfactants, partitioning to sediments can be significant. Studies on other perfluoroalkyl and polyfluoroalkyl substances (PFCs) have shown that long-chain compounds tend to bind more strongly to sediment than short-chain ones.
Bioconcentration: The potential for a chemical to accumulate in aquatic organisms from the water is indicated by its bioconcentration factor (BCF). For a structurally similar compound, diethylene glycol monolauryl ether sodium sulfate, the estimated BCF is low, suggesting that bioconcentration in aquatic organisms is not a significant concern. nih.gov This is generally expected for highly water-soluble, ionic compounds.
Table 3: Partitioning Behavior Summary
| Partitioning Process | Governing Parameter | Expected Behavior of this compound |
|---|---|---|
| Water-Sediment | Sediment-Water Partition Coefficient (Kd) / Organic Carbon-Water Partition Coefficient (Koc) | Moderate to high sorption to sediments, particularly those with higher organic carbon content. |
| Water-Biota | Bioconcentration Factor (BCF) | Low potential for bioconcentration in aquatic organisms. |
Modeling of Environmental Fate and Exposure Assessment Methodologies
The environmental fate and exposure of this compound are evaluated through sophisticated modeling techniques. These models are essential for predicting the distribution of the chemical across various environmental compartments, its persistence, and potential exposure levels. The methodologies employed are grounded in the fundamental physicochemical properties of the compound and the characteristics of the receiving environments.
Application of Fugacity Models
Fugacity models are a cornerstone in the assessment of the environmental distribution of chemicals. ulisboa.pt These models are based on the concept of fugacity, which can be understood as the "escaping tendency" of a chemical from a particular phase. ulisboa.pt When the fugacity of a chemical is the same in two adjacent environmental compartments (e.g., water and air), the system is at equilibrium, and there is no net movement of the chemical between them.
The application of fugacity models to anionic surfactants like this compound requires a detailed understanding of their partitioning behavior. For these surfactants, which are designed to be surface-active, partitioning is more complex than for neutral organic compounds. Their amphiphilic nature, consisting of both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, governs their distribution in the environment.
Fugacity models are structured in levels of increasing complexity, from Level I to Level IV, to describe the chemical's behavior in a multi-media environment.
Level I: This is the simplest model, calculating the equilibrium distribution of a fixed quantity of the chemical among various environmental compartments (e.g., air, water, soil, sediment, biota) at a steady state. It assumes a closed system with no inflows or outflows. ulisboa.pt
Level II: This level also assumes equilibrium distribution but considers advective and reactive processes, such as degradation. It represents a steady-state, open system where continuous emissions are balanced by removal processes. ulisboa.pt
Level III: This model introduces non-equilibrium conditions, which are more representative of the real world. It describes the steady-state distribution of a chemical continuously discharged into the environment, where transport between compartments is a rate-limited process. ulisboa.pt
Level IV: This is the most complex level, offering a dynamic (unsteady-state) description of the chemical's fate over time. It can predict how concentrations in different compartments change in response to varying emissions. ulisboa.pt
For a surfactant such as this compound, which is expected to be released into the aquatic environment through wastewater, a Level III fugacity model is often the most appropriate for a screening-level risk assessment. The model would predict its partitioning between water, sediment, and potentially biota. Due to its expected low volatility, its presence in the atmosphere would be negligible.
The key input parameters for a fugacity model for this compound would include:
| Parameter | Description | Significance for Modeling |
| Molecular Weight | The mass of one mole of the substance. | Influences diffusion and transport rates. |
| Water Solubility | The maximum concentration of the compound that can dissolve in water. | Determines its concentration in the aqueous phase. |
| Vapor Pressure | The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases. | Indicates the tendency to partition into the air. |
| Octanol-Water Partition Coefficient (Kow) | The ratio of the concentration of a chemical in octanol (B41247) and water at equilibrium. | A key parameter for assessing hydrophobicity and potential for bioaccumulation. For ionic surfactants, this can be complex to measure and apply. |
| Organic Carbon-Water Partition Coefficient (Koc) | A measure of the tendency of a chemical to adsorb to organic carbon in soil and sediment. | Predicts partitioning into soil and sediment. |
| Henry's Law Constant | The ratio of the partial pressure of a compound in the air to its concentration in water. | Describes the partitioning between air and water. |
| Degradation Half-lives | The time it takes for half of the amount of the compound to be degraded in various media (e.g., water, soil). | Determines the persistence of the compound in the environment. |
Development of Predictive Models for Environmental Distribution
Beyond the application of established models like fugacity, there is ongoing research into the development of more refined predictive models for the environmental distribution of surfactants. These models aim to provide more accurate and realistic predictions by incorporating a deeper understanding of the specific processes that govern the fate of these complex molecules.
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a molecule to its physicochemical properties and biological or environmental effects. rsc.orgfrontiersin.org For surfactants, QSARs can be developed to predict key environmental fate parameters such as biodegradability, aquatic toxicity, and partitioning coefficients. nih.govnih.gov
The development of a QSAR model typically involves the following steps:
Data Collection: A dataset of structurally similar compounds with known experimental values for the property of interest is compiled. For this compound, this would involve data on other alkyl ether sulfates.
Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated to represent the chemical structure of each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors and the property of interest. acs.org
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.
For anionic surfactants, specific challenges in QSAR development include accounting for the influence of the ethoxylate chain length and the alkyl chain length on properties like biodegradability and aquatic toxicity.
Multimedia Environmental Fate Models
More complex, multimedia environmental fate models can be developed to simulate the behavior of surfactants in specific environmental scenarios. These models go beyond the equilibrium assumptions of simpler fugacity models and can incorporate dynamic processes and spatially resolved environments. For instance, a model could be developed to predict the concentration of this compound in a river system downstream of a wastewater treatment plant outfall. Such a model would consider:
Hydrodynamics: The flow rate and mixing characteristics of the river.
Wastewater Effluent Characteristics: The concentration of the surfactant in the treated wastewater and the effluent flow rate.
In-stream Processes: Biodegradation, sorption to suspended solids and sediment, and potential uptake by aquatic organisms.
The table below outlines the key components and considerations in developing a predictive environmental distribution model for this compound.
| Model Component | Key Considerations | Data Requirements |
| Source Term | Identification and quantification of emission sources (e.g., wastewater treatment plant effluent). | Data on production volumes, usage patterns, and removal efficiency in wastewater treatment. |
| Transport | Advection with water flow, dispersion, and volatilization from water to air. | River flow rates, wind speed, and the compound's Henry's Law Constant. |
| Partitioning | Sorption to suspended solids, sediment, and partitioning into biota. | Organic carbon content of solids and sediment, lipid content of biota, and the compound's Koc and Kow values. |
| Transformation | Biodegradation in water and sediment, and potentially photolysis. | Rate constants for aerobic and anaerobic biodegradation, and quantum yield for photolysis. |
This table illustrates the conceptual framework for developing a predictive model. The specific data for this compound would need to be determined through experimental studies or estimated using validated QSAR models.
The development and application of these predictive models are crucial for conducting comprehensive environmental risk assessments. They allow for the estimation of Predicted Environmental Concentrations (PECs), which can then be compared to Predicted No-Effect Concentrations (PNECs) to characterize the potential risk to the environment. For surfactants like this compound, these models provide the scientific basis for ensuring their safe use in consumer and industrial products. unilever.co.uk
Interfacial and Aggregation Phenomena: Fundamental Physico Chemical Studies
Micellization Behavior in Aqueous Systems
Surfactants, or surface-active agents, are amphiphilic molecules that, above a certain concentration in a solvent, self-assemble into organized structures called micelles. This process, known as micellization, is a key characteristic of surfactants and is driven by the desire to minimize the unfavorable interactions between the hydrophobic part of the surfactant molecule and the aqueous solvent. For an anionic surfactant like Sodium 2-(2-butoxyethoxy)ethyl sulphate, the molecule consists of a negatively charged sulphate head group, which is hydrophilic, and a hydrocarbon tail containing butoxy and ethoxy groups, which is hydrophobic.
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, defined as the concentration at which micelles begin to form in solution. nih.gov Below the CMC, surfactant molecules exist predominantly as individual monomers, some of which may adsorb at interfaces. Above the CMC, additional surfactant molecules added to the system preferentially form micelles. nih.gov The CMC is typically determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Common methods include measuring surface tension, conductivity, or using spectroscopic techniques with a probe that is sensitive to the polarity of its microenvironment. nih.gov
Several factors can influence the CMC of a surfactant in an aqueous solution:
Electrolyte Presence: The addition of an electrolyte, such as a simple salt like sodium chloride (NaCl), to a solution of an anionic surfactant like this compound is expected to decrease its CMC. The added cations from the salt can shield the electrostatic repulsion between the negatively charged head groups of the surfactant molecules, making it easier for them to aggregate into micelles at a lower concentration. For instance, studies on sodium laurylsulfate (NaLS) have shown a decrease in CMC with the addition of sodium sulfate (B86663) (Na2SO4) or NaCl. researchgate.net
Temperature: The effect of temperature on the CMC is more complex. For many ionic surfactants, the CMC value often goes through a minimum as the temperature is increased. Initially, an increase in temperature can decrease the CMC by disrupting the structured water around the hydrophobic tails, which favors micellization. However, at higher temperatures, the increased thermal energy can hinder the aggregation process, leading to an increase in the CMC.
| Surfactant | CMC (mM in water at 25°C) |
| Sodium Dodecyl Sulfate (SDS) | 8.1 |
| Sodium Decanoate | 86 |
| Sodium Laurate | 30 |
Data sourced from related studies on anionic surfactants.
The process of micellization is a spontaneous thermodynamic event, and its characteristics can be described by changes in standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). These thermodynamic parameters provide insight into the driving forces behind micelle formation.
The standard Gibbs free energy of micellization is typically negative for a spontaneous process and can be calculated from the CMC value using the following equation for ionic surfactants:
ΔG°mic = (2 - β) RT ln(XCMC)
where R is the gas constant, T is the absolute temperature, XCMC is the CMC in mole fraction units, and β is the degree of counterion binding to the micelle.
Gibbs Free Energy (ΔG°mic): A negative ΔG°mic indicates that micellization is a spontaneous process. The value becomes more negative with decreasing CMC, signifying a greater tendency for the surfactant to form micelles.
Enthalpy (ΔH°mic): The enthalpy of micellization can be endothermic or exothermic. For many ionic surfactants at room temperature, ΔH°mic is often small and can be slightly negative (exothermic) or positive (endothermic). It can be determined from the temperature dependence of the CMC. An exothermic process suggests that electrostatic interactions and van der Waals forces within the micelle are significant.
The table below shows illustrative thermodynamic data for the well-studied surfactant Sodium Dodecyl Sulfate (SDS).
| Thermodynamic Parameter | Value for SDS in water at 25°C |
| ΔG°mic | -38.6 kJ/mol |
| ΔH°mic | -1.5 kJ/mol |
| TΔS°mic | 37.1 kJ/mol |
These values are representative and can vary slightly depending on the experimental method used.
The structure and shape (morphology) of micelles are not static and can be influenced by factors such as surfactant concentration, temperature, and the presence of additives. For this compound, the presence of the two ether linkages in its hydrophobic tail can influence the packing of the molecules within the micelle, potentially leading to different morphologies compared to simple alkyl sulphates.
Common micellar structures include:
Spherical Micelles: At concentrations just above the CMC, surfactants typically form spherical micelles. In these structures, the hydrophobic tails are sequestered in the core, and the hydrophilic head groups form a shell that is in contact with the surrounding water.
Rod-like or Cylindrical Micelles: As the surfactant concentration increases further, spherical micelles can grow and transform into elongated, rod-like or cylindrical structures. This transition is favored by conditions that reduce the repulsion between head groups, allowing for a more compact packing arrangement.
Vesicles and Lamellar Phases: At even higher concentrations, more complex structures such as vesicles (hollow, bilayer spheres) or lamellar phases (stacked bilayers) can form.
Studies on sodium alkyl ether sulphates (SLES) with varying lengths of the ethoxy chain (n) have shown that the number of ethoxy groups plays a significant role in micellar morphology. ethz.ch Molecular simulations of SLES with n=1, 2, and 3 have indicated the formation of nearly spherical micelles at concentrations close to the CMC. ethz.ch For a given total surfactant concentration, it has been observed that SLES molecules with a smaller number of ethoxy groups tend to form, on average, larger micelles. ethz.ch
Molecular dynamics (MD) simulations are powerful computational tools used to study the formation, structure, and stability of micelles at an atomic level. nih.gov These simulations can provide detailed insights into processes that are difficult to observe experimentally. An MD simulation models the interactions between all atoms in the system (surfactant, water, and counterions) over time, allowing for the visualization of how individual surfactant molecules aggregate to form a stable micelle.
For a surfactant like this compound, MD simulations could reveal:
Mechanism of Formation: How the initially dispersed surfactant monomers come together to form micellar aggregates.
Micelle Core and Corona: The density and structure of the hydrophobic core, and the arrangement and hydration of the hydrophilic head groups and ethoxy units in the micellar corona. Simulations of sodium lauryl ether sulphate (SLES) have shown how the ethoxy groups are located in the interfacial region of the micelle. dntb.gov.ua
Water Penetration: The extent to which water molecules penetrate into the micellar core. For similar surfactants like sodium dodecyl sulphate (SDS), simulations have shown that water penetration is largely restricted to the headgroup region, leaving a "dry" hydrocarbon core. gjournals.org
Counterion Binding: The distribution and binding of sodium counterions to the negatively charged sulphate head groups on the micelle surface. This is crucial for understanding micellar stability, as counterion binding reduces electrostatic repulsion between the head groups.
Stability and Dynamics: The stability of the micelle over time, including the exchange of monomers between the micelle and the bulk solution.
While specific MD simulation studies for this compound were not found, research on SLES with two ether groups (SLE2S) has provided valuable insights. researchgate.net These studies have investigated the properties of SLE2S micelles and their interactions with model biological membranes, demonstrating that the micelles can deform and partition surfactant monomers into lipid bilayers. researchgate.net
Adsorption at Air-Water and Solid-Liquid Interfaces
A defining characteristic of surfactants is their tendency to adsorb at interfaces, such as the boundary between air and water or between a solid and a liquid. This adsorption alters the properties of the interface, most notably by reducing the interfacial tension.
The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at a constant temperature is described by an adsorption isotherm. A key parameter derived from this relationship is the surface excess concentration (Γ) .
The surface excess concentration represents the amount of surfactant adsorbed per unit area of the interface. kruss-scientific.com It is a measure of how densely the surfactant molecules are packed at the interface. The maximum surface excess concentration (Γmax) is reached when the interface is saturated with surfactant molecules, which typically occurs at and above the CMC.
The surface excess concentration can be determined experimentally from surface tension measurements using the Gibbs adsorption isotherm equation. For an ionic surfactant like this compound in the presence of an excess of an inert electrolyte, a simplified form of the equation is:
Γ = - (1 / RT) * (dγ / d(lnC))
where:
Γ is the surface excess concentration.
R is the gas constant.
T is the absolute temperature.
γ is the surface tension.
C is the surfactant concentration.
The term (dγ / d(lnC)) represents the slope of a plot of surface tension versus the natural logarithm of the surfactant concentration. This relationship shows that a steeper decrease in surface tension with concentration corresponds to a higher surface excess.
Studies on the adsorption of surfactants at the air-water interface have shown that the process is often diffusion-controlled, meaning the rate of adsorption is governed by the rate at which surfactant monomers can diffuse from the bulk solution to the interface. researchgate.net At solid-liquid interfaces, the nature of the solid surface (e.g., whether it is hydrophobic or hydrophilic, and its surface charge) will significantly influence the adsorption behavior of an ionic surfactant. arizona.edu For an anionic surfactant, adsorption is generally favored on positively charged or hydrophobic surfaces.
Kinetics of Adsorption at Interfaces
For many surfactant solutions, particularly at concentrations below the critical micelle concentration (CMC), the adsorption process can be described by theoretical models that account for both diffusive and kinetic steps. ncsu.edu The rate of re-equilibration at an interface after a disturbance, such as dilution, can be relatively slow, sometimes taking several minutes. nih.gov This timescale is influenced by the formation and dissolution of micelles within the diffusion layer and the free energy of interaction of the monomers and micelles with the surface.
Table 1: General Models for Surfactant Adsorption Kinetics
| Adsorption Model | Description | Primary Controlling Factor |
|---|---|---|
| Diffusion-controlled | The rate of adsorption is limited by the diffusion of surfactant molecules from the bulk to the interface. | Concentration gradient |
| Kinetically-controlled | The rate is limited by an energy barrier to the adsorption of molecules at the interface itself. | Adsorption energy barrier |
This table presents generalized models and not specific data for this compound.
Influence on Surface and Interfacial Tension
A key characteristic of any surfactant is its ability to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. This is a direct consequence of the adsorption of surfactant molecules at the interface, where their amphiphilic nature allows them to orient themselves to minimize the free energy of the system. The hydrophobic tail orients away from the aqueous phase, while the hydrophilic head group remains in contact with it.
The effectiveness of a surfactant in reducing surface tension is quantified by its critical micelle concentration (CMC), which is the concentration at which micelles begin to form in the bulk solution, and the surface tension at the CMC (γCMC). Above the CMC, the surface tension of the solution remains relatively constant. For a related compound, sodium 2-ethylhexyl sulfate, a 0.1% aqueous solution has been shown to lower the surface tension to 30 dynes per centimeter at 30°C. cetjournal.it It is expected that this compound would exhibit a similar capacity to significantly reduce the surface tension of water.
The dynamic surface tension, which is the surface tension at a freshly formed interface, is also a critical parameter. Surfactants that can rapidly diffuse and adsorb at the interface are more effective at reducing dynamic surface tension. This property is particularly important in processes where new interfaces are continuously being created. The structure of this compound, with its flexible ethoxylated chain, would likely contribute to its efficiency in reducing dynamic surface tension. Studies on similar ethoxysulfate surfactants have shown a linear correlation between the advancing dynamic contact angle and the air-liquid meso-equilibrium dynamic surface tension. researchgate.net
Table 2: Surface Tension Properties of a Related Anionic Surfactant
| Surfactant | Concentration | Temperature (°C) | Surface Tension (dynes/cm) |
|---|
This data is for a related compound and is intended for illustrative purposes only, as specific data for this compound is not available.
Interactions with Inorganic and Organic Particulates
The interaction of surfactants with particulate matter is fundamental to their application in areas such as dispersion, stabilization, and detergency. This compound, as an anionic surfactant, is expected to interact with both inorganic and organic particulates through a combination of electrostatic and hydrophobic interactions.
Role in Particle Dispersion and Stabilization (e.g., Colloidal Systems)
The stability of a colloidal dispersion, which consists of fine particles suspended in a continuous medium, is often enhanced by the addition of surfactants. This compound can adsorb onto the surface of particles, preventing their aggregation or flocculation through several mechanisms.
If the particles have a positive surface charge, the anionic sulphate head groups of the surfactant will adsorb via electrostatic attraction. This can lead to charge neutralization and, at higher surfactant concentrations, charge reversal, resulting in electrostatic repulsion between the now negatively charged particles. For uncharged or negatively charged particles, the surfactant can still adsorb through hydrophobic interactions between the butoxyethoxyethyl tail and non-polar sites on the particle surface.
The adsorbed surfactant layer also provides a steric barrier, which is a physical barrier that prevents particles from approaching each other too closely. The ethoxy groups in the structure of this compound would contribute significantly to this steric stabilization. The stability of such dispersions can be influenced by factors like pH, ionic strength, and temperature, which affect both the surfactant's properties and the surface charge of the particles. While specific studies on the use of this compound for particle dispersion are not prevalent, the general principles of colloidal stability governed by DLVO (Derjaguin-Landau-Verwey-Overbeek) theory and steric stabilization would apply.
Interactions with Natural Organic Matter
Natural organic matter (NOM), such as humic and fulvic acids, is a complex mixture of organic compounds found in soils and natural waters. The interaction of surfactants with NOM is important in environmental contexts, such as the transport of pollutants and remediation of contaminated sites.
This compound, being an anionic surfactant, would likely have a complex interaction with NOM. Humic and fulvic acids are also negatively charged at neutral pH, which would lead to electrostatic repulsion. However, interactions can still occur through other mechanisms. The hydrophobic tail of the surfactant can associate with hydrophobic domains within the NOM structure. Furthermore, at low pH where the carboxylic acid groups of NOM are protonated, the potential for hydrogen bonding and reduced electrostatic repulsion exists.
The formation of surfactant-NOM complexes can alter the solubility and transport of both the surfactant and the organic matter. For instance, the association of surfactant molecules with NOM could increase the apparent solubility of hydrophobic organic compounds that are sorbed to the NOM. Conversely, the presence of dissolved NOM could potentially reduce the adsorption of the surfactant onto mineral surfaces by competing for adsorption sites or by forming aqueous-phase complexes with the surfactant.
Advanced Analytical Methodologies for Research and Mechanistic Studies
Chromatographic Techniques for Separation and Quantification of Transformation Products
Chromatography is the cornerstone for separating the parent compound from its potential degradation products and other matrix components. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analytes.
Liquid chromatography, particularly when coupled with high-resolution mass spectrometry (LC-HRMS), stands as a premier technique for the analysis of non-volatile and thermally labile compounds like Sodium 2-(2-butoxyethoxy)ethyl sulphate and its expected non-volatile transformation products. nih.gov The synergy between LC's separation power and HRMS's sensitivity and mass accuracy allows for the confident identification and quantification of target compounds even in complex matrices. bohrium.commdpi.com
Reversed-phase liquid chromatography (RPLC) is commonly employed, utilizing columns such as C8 or C18. nih.govresearchgate.net The separation mechanism is based on the hydrophobic interactions between the alkyl-ether chain of the surfactant and the stationary phase. Gradient elution with a mobile phase consisting of an aqueous component (often with a buffer like ammonium (B1175870) acetate) and an organic modifier (like acetonitrile (B52724) or methanol) is typical for resolving the parent compound and its transformation products, which may exhibit varying polarities. researchgate.netresearchgate.net HRMS detectors, such as time-of-flight (TOF) or Orbitrap mass analyzers, provide accurate mass measurements, enabling the determination of elemental compositions for both parent and product ions, which is a critical step in structural elucidation. nih.govbohrium.com
Table 1: Representative LC-HRMS Parameters for Alkyl Ether Sulfate (B86663) Analysis
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Chromatography Mode | Reversed-Phase (RP) | Separates based on hydrophobicity. | nih.gov |
| Stationary Phase | C8, C18, specialized surfactant columns | Provides retention for the non-polar alkyl chain. | researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol and Water (with ammonium acetate (B1210297) or formate (B1220265) buffer) | Elutes compounds based on polarity. | researchgate.net |
| Ionization Source | Electrospray Ionization (ESI), negative mode | Efficiently ionizes the anionic sulfate group. | nih.gov |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap | Provides high mass accuracy and resolution for confident identification. | bohrium.commdpi.com |
| Detection Mode | Full Scan, Targeted SIM, MS/MS | Allows for untargeted screening and targeted quantification. | mdpi.com |
While this compound itself is not amenable to direct GC analysis due to its low volatility and ionic nature, GC is an indispensable tool for identifying and quantifying potential volatile byproducts of its degradation. bohrium.com Degradation pathways could cleave the ether or sulfate linkages, producing more volatile molecules.
Potential volatile byproducts could include 2-butoxyethanol (B58217), ethanol, and various smaller glycol ethers. nist.govnih.gov Pyrolysis-GC-MS is a specific application where the surfactant is thermally degraded under controlled conditions, and the resulting volatile fragments are separated and identified by GC-MS. This can reveal information about the compound's hydrophobic tail. analytix.co.uk For aqueous samples, headspace GC can be employed to analyze volatile organic compounds without injecting the non-volatile matrix components. nih.gov Derivatization is sometimes necessary to increase the volatility and thermal stability of certain polar byproducts before GC analysis. nih.govresearchgate.net
Table 2: Potential Volatile Byproducts of this compound and Relevant GC Methods
| Potential Volatile Byproduct | Chemical Formula | Analytical Method | Reference |
|---|---|---|---|
| 2-(2-Butoxyethoxy)ethanol (B94605) | C₈H₁₈O₃ | GC-MS, Headspace-GC | nist.govnih.gov |
| 2-Butoxyethanol | C₆H₁₄O₂ | GC-MS, GC-FID | nih.gov |
| Dioxane (a potential impurity) | C₄H₈O₂ | Pyrolysis-GC-MS | analytix.co.uk |
| Various Alkenes/Alcohols | Variable | Pyrolysis-GC-MS | analytix.co.uk |
Mass Spectrometric Approaches for Structural Elucidation
Mass spectrometry is not only a detection method but a powerful tool for structural analysis, especially when used in tandem (MS/MS) or in combination with isotopic labeling.
Tandem mass spectrometry (MS/MS) is essential for confirming the structure of transformation products. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a suspected byproduct) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is often unique to a specific chemical structure and provides definitive evidence for its identification.
For alkyl ether sulfates, a common approach is precursor ion scanning, which specifically searches for all parent ions that produce a characteristic fragment, such as the sulfate group fragments at m/z 97 (HSO₄⁻) or m/z 80 (SO₃⁻). nih.gov This allows for the selective detection of all sulfated compounds in a complex mixture. The subsequent fragmentation of these identified precursor ions can reveal the structure of the alkyl-ether chain.
Table 3: Common Fragment Ions in Negative Mode MS/MS for Alkyl Ether Sulfates
| m/z (mass-to-charge ratio) | Ion Formula | Description | Reference |
|---|---|---|---|
| 80 | [SO₃]⁻˙ | Sulfate radical anion, a key diagnostic fragment. | nih.gov |
| 97 | [HSO₄]⁻ | Bisulfate ion, another key diagnostic fragment. | nih.gov |
| Variable | [M-SO₃-H]⁻ | Loss of the sulfate group from the molecular ion. | nih.gov |
Isotope labeling is a sophisticated technique used to trace the metabolic or degradation pathways of a molecule. By synthesizing this compound with a stable isotope (e.g., ¹³C, ²H, or ¹⁸O) at a specific position in its structure, researchers can follow the fate of that atom through various transformation reactions. publications.gc.ca
For instance, by labeling the butoxy group with ¹³C, one could track whether this part of the molecule is cleaved and forms ¹³C-labeled butanol or butoxyacetic acid. Similarly, labeling the water with ¹⁸O during a hydrolysis study could reveal the mechanism of ether bond cleavage by tracking the incorporation of ¹⁸O into the products. The resulting labeled products are distinguished from their unlabeled counterparts by their higher mass in the mass spectrometer, providing unambiguous evidence of the transformation pathway. While specific studies on this compound are scarce, this methodology has been applied to understand the degradation of other ethers and organic compounds. researchgate.net
Spectroscopic Methods for Mechanistic Insights
Spectroscopic techniques provide information on chemical bonds, functional groups, and molecular structure, offering mechanistic insights into the compound's behavior and transformation.
Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure. It can be used to confirm the identity of the parent compound and its transformation products by analyzing the chemical shifts, splitting patterns, and integrals of the various nuclei. researchgate.net NMR studies can also provide insights into the aggregation behavior of surfactants, such as the formation and structural transformation of micelles in solution, which is a key aspect of their mechanism of action. researchgate.net
Electrochemical Techniques for Studying Interfacial Behavior
Electrochemical techniques are highly sensitive to changes occurring at the electrode-solution interface and are thus well-suited for studying the interfacial behavior of surfactants like this compound. These methods can provide insights into adsorption, aggregation (micelle formation), and the structure of the electrical double layer.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing interfacial properties. researchgate.netmdpi.com By applying a small amplitude AC potential at various frequencies, the impedance of the system can be measured. The adsorption of surfactant molecules onto the electrode surface alters the properties of the electrical double layer, which is reflected in the impedance spectrum. For instance, surfactant adsorption typically leads to a decrease in the double-layer capacitance (Cdl) and an increase in the charge-transfer resistance (Rct). These changes can be modeled using equivalent electrical circuits to quantify the extent and kinetics of adsorption. nih.govnih.gov While specific EIS studies on this compound are limited, research on other anionic surfactants demonstrates the utility of this technique for determining parameters like the critical micelle concentration (CMC) and understanding the structure of the adsorbed layer. researchgate.netmdpi.com
Cyclic Voltammetry (CV) can also provide qualitative and quantitative information about surfactant adsorption. tandfonline.comtandfonline.com The presence of surfactant micelles can alter the electrochemical response of a redox probe in solution. Furthermore, the adsorption of the surfactant itself onto the electrode can block active sites, leading to a decrease in the peak currents of the redox probe, or in some cases, facilitate electron transfer. The potential at which adsorption or desorption occurs can be identified by characteristic peaks or shifts in the voltammogram.
Table 3: Electrochemical Parameters for Studying Surfactant Interfacial Behavior
This table presents typical parameters that can be determined using electrochemical techniques for anionic surfactants. The values are illustrative and would need to be determined experimentally for this compound.
| Technique | Parameter | Description |
| EIS | Double-Layer Capacitance (Cdl) | Relates to the charge storage capacity of the interface; decreases upon surfactant adsorption. |
| EIS | Charge-Transfer Resistance (Rct) | Relates to the kinetics of electron transfer at the interface; often increases with surfactant adsorption. |
| CV / Tensiometry | Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form in solution, often observable as a break in the plot of an electrochemical parameter versus concentration. |
| CV | Peak Current (Ip) | The maximum current in a voltammetric wave, which can be suppressed or enhanced by surfactant adsorption. |
| CV | Peak Potential (Ep) | The potential at which the peak current occurs; can shift due to surfactant-electrode interactions. |
Information based on general principles of surfactant electrochemistry. tandfonline.comresearchgate.netmdpi.com
These electrochemical methods provide a dynamic view of how this compound molecules arrange themselves at interfaces, which is fundamental to its function in various applications.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to study the electronic structure, reactivity, and spectroscopic properties of molecules. While specific, in-depth quantum chemical studies on Sodium 2-(2-butoxyethoxy)ethyl sulphate are not extensively available in public literature, the principles can be understood from studies on related alkyl ether sulfates. These calculations provide a fundamental understanding of the molecule's behavior.
The electronic structure of a molecule dictates its chemical reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the distribution of electrons within the this compound molecule. Key parameters derived from these calculations include molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule; a larger gap suggests higher stability. For an alkyl ether sulfate (B86663), the HOMO is typically localized on the sulfate group and the ether oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO is generally distributed over the entire molecule, indicating sites for potential nucleophilic attack.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a high negative potential around the sulfate group, indicating its hydrophilic and anionic nature, which is fundamental to its surfactant properties. The butoxy and ethoxy groups would exhibit a more neutral potential, contributing to the hydrophobic character of the tail.
Table 1: Predicted Electronic Properties of a Model Alkyl Ether Sulfate
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Typically in the range of -7 to -9 eV for similar molecules | Indicates the energy of the most available electrons for chemical reactions. |
| LUMO Energy | Typically in the range of 0 to 2 eV for similar molecules | Indicates the energy of the lowest available orbital to accept electrons. |
| HOMO-LUMO Gap | Large gap suggests high kinetic stability. | A larger gap implies less reactivity in certain chemical reactions. |
| Molecular Dipole Moment | High, due to the charged sulfate head group. | Influences solubility in polar solvents and intermolecular interactions. |
| MEP Negative Region | Concentrated on the sulfate head group. | Site for interaction with cations and polar water molecules. |
| MEP Positive/Neutral Region | Distributed along the alkyl and ether chain. | Corresponds to the hydrophobic part of the molecule. |
Understanding the degradation of surfactants is crucial for assessing their environmental impact. Quantum chemical calculations can model the reaction pathways of degradation, such as hydrolysis of the sulfate ester or oxidation of the alkyl chain. By calculating the energy profiles of these reaction paths, the most likely degradation mechanisms can be identified.
For this compound, a likely primary degradation step is the hydrolysis of the C-O-S bond, leading to the formation of 2-(2-butoxyethoxy)ethanol (B94605) and a sulfate ion. Computational studies can determine the activation energy for this process, providing a measure of its rate under various conditions. Another potential degradation pathway is the oxidation of the butoxy group, which could proceed through a series of intermediates. Studies on the degradation of other alkyl ethers have shown that initial reactions can involve O-dealkylation or hydroxylation at various positions on the alkyl chain. nih.gov
Quantum chemical calculations are also invaluable for predicting the spectroscopic signatures of molecules, including transient intermediates that may be difficult to isolate and characterize experimentally. For the hypothetical intermediates in the degradation of this compound, such as the initial alcohol product or further oxidation products, their infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be computationally generated.
Predicted IR spectra would show characteristic vibrational frequencies for functional groups, such as the O-H stretch of an alcohol intermediate or the C=O stretch of a carbonyl intermediate. Calculated NMR chemical shifts would help in identifying the structure of these intermediates in complex mixtures. These theoretical spectra can then be compared with experimental data to confirm the presence of these species during degradation studies.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. For surfactants, MD simulations are particularly useful for investigating aggregation phenomena and interfacial behavior, which are central to their function.
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution self-assemble into aggregates called micelles. MD simulations can provide a detailed picture of this process. In a simulated aqueous environment, initially dispersed this compound monomers would be observed to aggregate, with their hydrophobic butoxyethoxyethyl tails forming a core to minimize contact with water, and their hydrophilic sulfate heads forming a shell that remains in contact with the aqueous phase. researchgate.netchemicalbook.com
Simulations of similar alkyl ether sulfates, like sodium lauryl ether sulfate (SLES), have shown that the number of ethoxy groups can significantly affect the shape and size of the micelles. nih.govacs.org A reduction in the number of ethoxy groups can lead to the formation of more non-spherical, or elongated, micelles. nih.govacs.org The aggregation number, which is the average number of monomers in a micelle, can also be determined from these simulations and compared with experimental data. researchgate.net
Table 2: Typical Parameters Investigated in MD Simulations of Alkyl Ether Sulfate Micelles
| Parameter | Description | Insights Gained |
| Radius of Gyration | A measure of the size of the micelle. | Provides information on the compactness and shape of the micellar aggregate. |
| Aggregation Number (Nagg) | The average number of surfactant monomers per micelle. | A fundamental property of the micelle that depends on surfactant structure and concentration. |
| Solvent Accessible Surface Area (SASA) | The surface area of the micelle that is accessible to the solvent. | Helps to understand the extent of hydration of the micelle's core and corona. |
| Radial Distribution Functions (RDFs) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the arrangement of water molecules and counterions around the micelle. |
Surfactants are active at interfaces, such as the air-water or oil-water interface, where they reduce surface tension. MD simulations can model the behavior of this compound at such interfaces. These simulations show the surfactant molecules aligning themselves with their hydrophobic tails pointing towards the non-aqueous phase (air or oil) and their hydrophilic heads remaining in the water. nih.govosti.gov
The simulations can also provide detailed information about the interactions between the surfactant and solvent molecules. For instance, the hydration of the sulfate head group can be quantified by analyzing the number of water molecules in its immediate vicinity. researchgate.netresearchgate.net The ordering of water molecules near the interface is also affected by the presence of the surfactant monolayer. These simulations can further be used to calculate properties like the interfacial tension and the area per molecule at the interface, which are key parameters in characterizing surfactant performance. nih.gov
Conformational Analysis and Flexibility
The molecule's flexibility is primarily due to the C-C and C-O single bonds in its backbone. The butoxy and ethoxy groups introduce a significant number of rotatable bonds, leading to a vast conformational space. In aqueous solutions, the hydrophobic butyl and ethoxyethyl portions will tend to adopt conformations that minimize their exposure to water, while the polar sulphate head group remains hydrated. Molecular dynamics (MD) simulations are a key tool for exploring this conformational space. iphy.ac.cnnih.gov For similar surfactants like sodium dodecyl sulfate (SDS), MD simulations have shown that the alkyl chains can readily penetrate lipid bilayers, adopting conformations parallel to the lipid tails. iphy.ac.cn
The flexibility of the ethoxyethyl sulphate portion of the molecule is crucial for its function as a surfactant, allowing it to efficiently pack at interfaces and form micelles. Dissipative particle dynamics simulations on SLES have shown how the ethoxy groups influence phase formation and structure in solution, which is a direct consequence of the molecule's conformational possibilities. nih.govacs.org
Table 1: Key Structural Features Influencing Conformational Flexibility of this compound
| Structural Feature | Description | Impact on Flexibility |
| Butyl Chain | A four-carbon alkyl group. | Contributes to the molecule's hydrophobic character and overall flexibility through C-C bond rotations. |
| Ethoxyethyl Chain | Two repeating ethylene (B1197577) oxide units. | The C-O-C ether linkages provide significant rotational freedom. The oxygen atoms can also interact with water, potentially leading to more ordered local conformations. mpg.de |
| Sulphate Head Group | The polar -OSO3- group. | The bond between the ethyl group and the sulphate is rotatable, but the head group itself is relatively rigid. Its strong hydration influences the conformation of the adjacent chain segments. |
Structure-Activity Relationship (SAR) Studies for Physicochemical Properties
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its physical, chemical, and biological activities. nih.govresearchgate.net For a surfactant like this compound, SAR provides a framework for understanding how variations in its molecular architecture—such as the length of the alkyl chain, the number of ethoxy groups, or the nature of the counter-ion—would affect its properties like surface tension, critical micelle concentration (CMC), and detergency. While specific SAR studies focusing solely on this compound are not prevalent, the principles can be applied based on extensive research on the broader class of alkyl ether sulphates. pcc.eu
The fundamental principle of SAR is that the properties of a chemical are encoded in its structure. researchgate.net For surfactants, key structural features include the hydrophobic tail and the hydrophilic head group. In this compound, the C4H9O(C2H4O)2- portion constitutes the hydrophobic part, while the -SO4-Na+ is the hydrophilic head.
An increase in the length of the alkyl chain (the butyl group in this case) would generally increase the hydrophobicity, leading to a lower CMC and greater surface activity. Conversely, increasing the number of ethoxy groups would enhance the molecule's hydrophilicity and water solubility. pcc.eu These relationships are foundational to designing surfactants for specific applications.
Quantitative Structure-Property Relationships (QSPR) for Environmental Fate Parameters
Quantitative Structure-Property Relationship (QSPR) models are mathematical formalizations of SAR, creating equations that can predict properties from molecular descriptors. mdpi.com For environmental fate, QSPR models are invaluable for estimating parameters like biodegradability, soil sorption, and aquatic toxicity, especially when experimental data is lacking. iphy.ac.cn66.39.60
For anionic surfactants, QSPR models have been developed to predict their environmental impact. rsc.orgproquest.com These models typically use a set of calculated molecular descriptors to predict a specific environmental endpoint. The descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or quantum-chemical in nature. mdpi.com
A common application is the prediction of aquatic toxicity, often expressed as the median effective concentration (EC50). For anionic surfactants, a QSPR model for toxicity towards Daphnia magna was developed using descriptors such as the number of carbon and hydrogen atoms and the logarithm of the octanol-water partition coefficient (logP). nih.gov The logP descriptor, which quantifies a molecule's hydrophobicity, often plays a significant role in models for surfactant toxicity. proquest.com
While a specific QSPR model for the environmental fate of this compound is not published, we can create a hypothetical data table of the types of descriptors that would be used in such a model.
Table 2: Representative Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Type | Descriptor Name | Predicted Value | Significance in Environmental Fate Modeling |
| Constitutional | Molecular Weight | 265.28 g/mol | Influences transport and diffusion properties. |
| Constitutional | Number of Carbon Atoms | 8 | Relates to the extent of the hydrophobic chain and potential for biodegradation. nih.gov |
| Constitutional | Number of Oxygen Atoms | 5 | Contributes to the hydrophilic character and potential for hydrogen bonding. |
| Partitioning | XlogP (predicted) | 0.1 | A measure of hydrophobicity, crucial for predicting bioaccumulation and membrane partitioning. nih.gov |
| Topological | Topological Polar Surface Area (TPSA) | 84 Ų | Relates to a molecule's ability to permeate biological membranes. |
Prediction of Chemical Reactivity based on Molecular Descriptors
The chemical reactivity of a molecule can be predicted using descriptors derived from quantum chemical calculations. aljest.net These descriptors provide insight into the electronic structure and can identify the most likely sites for chemical reactions. This approach is part of a broader effort to use computational methods to predict chemical behavior without the need for extensive laboratory experiments. nih.govepa.gov
For a molecule like this compound, key aspects of its reactivity include the susceptibility of the ether linkages to cleavage and the reactions of the sulphate ester group. Molecular orbital theory provides a powerful framework for understanding this reactivity. acs.org Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. aljest.net
Local reactivity descriptors, such as Fukui functions, can pinpoint which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. rsc.org For the sulphate group, computational studies on similar compounds suggest that the sulphur atom is electrophilic and a potential site for nucleophilic attack, although the negatively charged oxygen atoms can repel incoming nucleophiles. acs.org The ether oxygen atoms, with their lone pairs of electrons, represent potential sites for electrophilic attack (e.g., protonation).
Table 3: Calculated Reactivity Descriptors for a Representative Alkyl Ether Sulphate Anion (Note: These are illustrative values for a model anion and not specific to this compound, as specific calculations are not available. They are intended to represent the types of data generated in such studies.)
| Descriptor | Definition | Illustrative Value | Interpretation |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV | Indicates the molecule's electron-donating capability. A higher value suggests greater nucleophilicity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV | Indicates the molecule's electron-accepting capability. A lower value suggests greater electrophilicity. |
| HOMO-LUMO Gap | ELUMO - EHOMO | 8.7 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. aljest.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.35 eV | Measures the resistance to change in electron distribution. A harder molecule is less reactive. |
| Electrophilicity Index (ω) | μ²/2η (where μ is the electronic chemical potential) | 1.9 eV | A global index that quantifies the electrophilic power of a molecule. |
Emerging Research Directions and Unanswered Questions
Development of Integrated Multi-scale Models for Environmental Fate and Behavior
Predicting where a chemical will go, how it will be transformed, and where it might accumulate is the goal of environmental fate modeling. researchgate.net For Sodium 2-(2-butoxyethoxy)ethyl sulphate, developing robust predictive models is an essential, albeit currently unrealized, research direction. These models are vital for forecasting environmental concentrations resulting from various use and disposal scenarios. researchgate.net
The development of integrated, multi-scale models is the ultimate objective. Such models would simulate the compound's behavior from the local scale (e.g., a specific river reach or soil plot) to a larger regional or catchment scale. researchgate.net A significant hurdle is the lack of fundamental physicochemical data for this specific compound. Future research must first establish key input parameters, such as partition coefficients (Kow, Koc), degradation rate constants under various conditions, and volatility. Once these data are available, they can be incorporated into established model frameworks like fugacity-based models or more complex, process-based models that consider hydrology and sediment transport. researchgate.net
Table 3: Essential Parameters for Environmental Fate Modeling
| Parameter | Description | Importance for Modeling |
|---|---|---|
| Octanol-Water Partition Coefficient (Kow) | Measures a chemical's lipophilicity. | Predicts bioaccumulation potential and partitioning to organic matter. |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Measures a chemical's tendency to adsorb to soil/sediment. | Determines mobility in soil and partitioning to sediments in water. |
| Aerobic/Anaerobic Degradation Rate (k) | The rate at which the chemical is broken down by microbes. | Key parameter for determining persistence in various environments. |
Exploration of Synergistic or Antagonistic Effects in Multi-component Systems (non-biological)
Chemicals are rarely found in isolation in the environment. This compound will likely coexist with a complex mixture of other pollutants, such as heavy metals, pesticides, and other surfactants. An important and largely unexplored area of research is the potential for synergistic or antagonistic interactions within these non-biological systems. These interactions can alter the compound's environmental fate and transport in ways not predicted by studying the compound alone.
For instance, synergistic effects could occur if the presence of another substance accelerates its degradation, while antagonism might involve one substance inhibiting the degradation of another. embopress.org Research should investigate how the formation of micelles at higher surfactant concentrations might sequester other organic pollutants, altering their bioavailability for degradation. Conversely, the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) or dissolved organic matter could complex with the sulphate head group, potentially affecting its transport, adsorption to minerals, or susceptibility to abiotic degradation processes like hydrolysis or photolysis. Understanding these interactions is critical for accurately predicting the compound's behavior in real-world, multi-contaminant scenarios.
Table 4: Hypothetical Non-Biological Interactions and Their Potential Effects
| Interacting Component | Potential Interaction Mechanism | Hypothetical Effect | Research Question |
|---|---|---|---|
| Heavy Metals (e.g., Pb²⁺, Cd²⁺) | Complexation with the sulphate group. | Altered mobility and adsorption characteristics. | Does metal complexation enhance or inhibit transport in groundwater? |
| Other Surfactants | Co-micellization or competitive adsorption. | Altered partitioning behavior and availability for degradation. | How does its presence affect the fate of co-released surfactants? |
| Dissolved Organic Matter (e.g., humic acids) | Adsorption or partitioning into organic macromolecules. | Reduced bioavailability for degradation; enhanced transport. | Is the compound's mobility in surface waters controlled by its interaction with humic substances? |
Design of Sustainable Synthetic Routes with Reduced Environmental Footprint
The principles of green chemistry call for the design of chemical syntheses that are safer, more efficient, and use renewable resources. researchgate.net The conventional synthesis of alkyl ether sulphates often involves the ethoxylation of an alcohol (here, 2-butoxyethanol) using ethylene (B1197577) oxide, a highly reactive and hazardous substance, followed by sulfation using agents like sulfur trioxide or chlorosulfonic acid. These processes can be energy-intensive and produce unwanted byproducts.
A key emerging research direction is the development of sustainable synthetic routes for this compound. This research could explore several avenues:
Biocatalysis: Employing enzymes, such as sulfotransferases, to perform the sulfation step under mild aqueous conditions, avoiding harsh chemical reagents.
Renewable Feedstocks: Investigating the production of the butoxyethanol backbone from bio-based sources (e.g., fermentation of biomass) rather than petroleum.
Alternative Solvents and Catalysts: Replacing traditional volatile organic solvents and catalysts with greener alternatives to minimize waste and energy consumption. researchgate.net
The goal is to design a synthetic process with a higher atom economy, lower E-factor (environmental factor), and reduced reliance on hazardous materials, aligning the production of this chemical with modern sustainability standards.
Table 5: Comparison of Conventional vs. Potential Sustainable Synthetic Routes
| Synthesis Step | Conventional Approach | Potential Sustainable Alternative | Green Chemistry Benefit |
|---|---|---|---|
| Alcohol Source | Petroleum-derived Butanol | Bio-butanol from fermentation | Use of renewable feedstocks |
| Ethoxylation | Reaction with Ethylene Oxide | Catalytic addition using safer reagents | Reduced hazard and toxicity |
| Sulfation | Sulfur trioxide or Chlorosulfonic acid | Enzymatic sulfation (Sulfotransferase) | Mild reaction conditions, high selectivity, less waste |
Q & A
Basic Research Questions
Q. What experimental design principles should guide the synthesis of Sodium 2-(2-butoxyethoxy)ethyl sulphate in laboratory settings?
- Methodological Answer : Laboratory synthesis should prioritize controlled variables such as reaction temperature (e.g., 60–80°C for ether sulfonation), solvent selection (polar aprotic solvents like dimethylformamide), and catalyst optimization (e.g., sulfuric acid or enzymatic catalysis). Purification steps may involve recrystallization or column chromatography. Researchers should validate product purity using spectroscopic techniques (e.g., H NMR, FT-IR) and mass spectrometry. Experimental replicates (n ≥ 3) and statistical analysis of yield variations (e.g., ANOVA) are critical to ensure reproducibility .
Q. How can spectroscopic and chromatographic methods be optimized for characterizing this compound?
- Methodological Answer :
- NMR : Use deuterated solvents (e.g., DO) to resolve signals for the butoxyethoxyethyl chain (δ 1.2–1.6 ppm for CH groups) and sulfate moiety (δ 3.5–4.0 ppm).
- FT-IR : Confirm sulfate ester bonds via asymmetric S-O stretching (1240–1280 cm) and C-O-C ether linkages (1050–1150 cm).
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210 nm) for quantifying impurities. Calibration curves (R ≥ 0.99) and retention time consistency (±0.1 min) are essential for accuracy .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Respiratory protection (N95 masks) is required if ventilation is inadequate.
- Engineering Controls : Use fume hoods for synthesis steps involving volatile intermediates.
- Emergency Measures : Immediate eyewash/shower access and spill containment kits (neutralizing agents like sodium bicarbonate) must be available. Safety protocols should align with OSHA and ECHA guidelines .
Advanced Research Questions
Q. How can computational modeling predict the micellar behavior of this compound in aqueous systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model surfactant aggregation using force fields (e.g., CHARMM36) to estimate critical micelle concentration (CMC). Validate with experimental tensiometry or conductometry.
- Quantitative Structure-Property Relationships (QSPR) : Corolate ethoxy chain length with CMC using regression models. Adjust parameters (e.g., Gibbs free energy of micellization) based on experimental discrepancies .
Q. What advanced methodologies are recommended for assessing the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure biological oxygen demand (BOD) over 28 days. Compare degradation rates with structural analogs (e.g., sodium laureth sulfate) .
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (EC via OECD 202) and algae (ISO 8692). Statistical analysis (e.g., probit regression) should resolve dose-response variability .
Q. How can researchers resolve contradictions in experimental data regarding the pH-dependent stability of this compound?
- Methodological Answer :
- Controlled Replicates : Perform stability tests (pH 2–12) under inert atmospheres (N) to isolate hydrolysis effects.
- Kinetic Analysis : Use Arrhenius plots to compare degradation rates (k) at varying temperatures (25–50°C). Discrepancies may arise from buffer interactions (e.g., phosphate vs. acetate), requiring ion chromatography to track sulfate release .
Data Presentation and Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
